molecular formula C14H19N3O B13839797 1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone

1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone

Cat. No.: B13839797
M. Wt: 245.32 g/mol
InChI Key: VHBBPNMNWZHGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone is a heterocyclic compound that features both piperazine and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

The synthesis of 1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone typically involves multi-step procedures. One common synthetic route includes the reaction of 2,3-dihydroindole with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and scalability.

Chemical Reactions Analysis

1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or indole moieties, often using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-(4-piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C14H19N3O/c1-11(18)17-8-5-12-13(3-2-4-14(12)17)16-9-6-15-7-10-16/h2-4,15H,5-10H2,1H3

InChI Key

VHBBPNMNWZHGPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C=CC=C21)N3CCNCC3

Origin of Product

United States

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